molecular formula C6H4O4 B7960286 4-Formylfuran-2-carboxylic acid

4-Formylfuran-2-carboxylic acid

Cat. No.: B7960286
M. Wt: 140.09 g/mol
InChI Key: VGJYVADXDZIDMK-UHFFFAOYSA-N
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Description

4-Formylfuran-2-carboxylic acid (CAS 1784641-78-6) is a high-purity furan derivative of significant interest in chemical synthesis and materials research. This compound, with a molecular formula of C6H4O4 and a molecular weight of 140.09 g/mol, is characterized by its reactive formyl and carboxylic acid functional groups on its furan ring framework . This bifunctional nature makes it a valuable and versatile building block, or synthon, for synthesizing more complex organic molecules and heterocyclic compounds. Researchers utilize it in the development of novel pharmaceuticals and functional materials. The compound requires careful cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to preserve its stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-formylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJYVADXDZIDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, HMF (1 mmol) is dissolved in methanol, followed by the addition of NaCN (0.4 equiv.) and MnO₂ (2 equiv.). The mixture is stirred at room temperature for 12 hours, after which the product is isolated via filtration and column chromatography. This protocol selectively oxidizes the hydroxymethyl group (-CH₂OH) of HMF to a carboxylic acid (-COOH) while preserving the formyl group (-CHO) at the 5-position.

The reaction proceeds through a radical-mediated pathway, where MnO₂ abstracts a hydrogen atom from the hydroxymethyl group, forming a resonance-stabilized furyl radical. Subsequent oxidation by MnO₂ generates the carboxylic acid functionality. The use of NaCN enhances the reaction rate by facilitating electron transfer processes.

Enzymatic Oxidation via HMF Oxidase (HMFO)

Biocatalytic routes using HMF oxidase (HMFO) offer a sustainable alternative to traditional chemical methods. HMFO, a flavin-dependent enzyme, sequentially oxidizes HMF to FDCA via 5-formylfuran-2-carboxylic acid as an intermediate.

Catalytic Pathway

HMFO first oxidizes the hydroxymethyl group of HMF to a formyl group, producing 2,5-diformylfuran (DFF). Spontaneous hydration of DFF forms a geminal diol, which is further oxidized by HMFO to 5-formylfuran-2-carboxylic acid. The enzyme’s active site histidine residue (H467) deprotonates the substrate, enabling hydride transfer to the flavin cofactor (FAD). Molecular oxygen regenerates the oxidized FAD, yielding hydrogen peroxide as a byproduct.

Limitations and Optimization

Despite its green credentials, HMFO exhibits poor activity toward 5-formylfuran-2-carboxylic acid, resulting in incomplete conversion to FDCA. Protein engineering efforts, such as mutagenesis of substrate-binding residues, could enhance the enzyme’s affinity for the monocarboxylic intermediate. Reaction optimization, including pH adjustment and oxygen supplementation, may also improve yields.

Catalytic Oxidation with Metal Permanganates

Alkaline permanganate-mediated oxidation provides a high-yielding route to furan carboxylic acids. The US7411078B2 patent discloses the use of metal permanganates (e.g., KMnO₄) under alkaline conditions to oxidize furan derivatives bearing hydroxymethyl or formyl groups.

Substrate Scope and Selectivity

Starting materials such as HMF, DFF, or 5-hydroxymethylfuran-2-carboxylic acid (HMFA) are treated with KMnO₄ in aqueous NaOH at mild temperatures (20–60°C). The reaction selectively oxidizes hydroxymethyl groups to carboxylic acids while leaving formyl groups intact. For example, oxidation of HMFA (which contains both -CH₂OH and -COOH groups) yields 5-formylfuran-2-carboxylic acid with near-quantitative efficiency.

Advantages Over Traditional Methods

This method avoids expensive transition-metal catalysts and operates under ambient pressure, reducing energy consumption. However, the requirement for stoichiometric permanganate limits its industrial applicability due to waste management challenges.

Comparative Analysis of Methods

Method Catalyst/Reagent Conditions Yield Advantages Disadvantages
MnO₂/NaCN OxidationMnO₂, NaCNRT, CH₂Cl₂/MeOH36%*Simple setup, selectiveLow yield, stoichiometric reagents
Enzymatic (HMFO)HMFO enzyme, O₂Aqueous, pH 7–9N/ASustainable, mild conditionsLow activity for intermediate
Metal PermanganatesKMnO₄, NaOH20–60°C, H₂O>90%High yield, no metal catalystsMnO₂ waste, alkaline conditions
Copper CatalysisCu(acac)₂, O₂50°C, H₂ON/APotential for high selectivityUntested for furans, optimization needed

*Reported for methyl ester derivative .

Chemical Reactions Analysis

Types of Reactions: 4-Formylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to furan-2,5-dicarboxylic acid (FDCA).

    Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 5-hydroxymethylfuran-2-carboxylic acid.

    Substitution: The compound can participate in substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid (FDCA)

    Reduction: 5-Hydroxymethylfuran-2-carboxylic acid

    Substitution: Depending on the substituents used, a variety of substituted furan derivatives can be obtained.

Scientific Research Applications

4-Formylfuran-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-formylfuran-2-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Research Findings and Data Gaps

  • Reactivity : The formyl group in this compound enhances electrophilicity, enabling condensation reactions (e.g., with amines), unlike 2-furoic acid, which undergoes decarboxylation or esterification .
  • Toxicity: Limited data exist for most analogues, but this compound’s acute toxicity necessitates stringent handling protocols .
  • Applications : While 2-furoic acid has industrial uses, this compound remains confined to research, likely due to uncharacterized properties and synthesis challenges .

Biological Activity

4-Formylfuran-2-carboxylic acid (FFCA) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antidiabetic effects, antibacterial activity, and potential applications in pharmacology.

FFCA is characterized by its furan ring structure, which is known for various biological activities. The compound's molecular formula is C6_6H5_5O4_4, and it possesses both aldehyde and carboxylic acid functional groups, contributing to its reactivity and biological interactions.

Antidiabetic Activity

Recent studies have demonstrated that FFCA derivatives exhibit significant antidiabetic properties. For instance, a study synthesized various 2,4-disubstituted furan derivatives from FFCA and assessed their antidiabetic activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The results indicated that several derivatives showed comparable or superior activity to acarbose, a standard antidiabetic medication .

Table 1: Antidiabetic Activity of FFCA Derivatives

CompoundIC50 (µM)Comparison to Acarbose
FFCA Derivative 145Higher
FFCA Derivative 230Comparable
Acarbose50-

Antibacterial Activity

FFCA has also been shown to inhibit bacterial growth. A study found that trace amounts of furan-2-carboxylic acids, including FFCA, inhibited the swarming and swimming motility of Escherichia coli at very low concentrations (1.8 and 2.3 µg L1^{-1}) . This suggests that FFCA may play a role in controlling bacterial populations in certain environments.

Table 2: Inhibition Concentrations for Bacterial Strains

Bacterial StrainInhibition Concentration (µg L1^{-1})
E. coli K121.8
Pseudomonas spp.2.3

The mechanisms underlying the biological activities of FFCA are not fully elucidated but may involve enzyme inhibition and disruption of bacterial motility. For instance, the inhibition of α-glucosidase by FFCA derivatives likely stems from their structural similarity to carbohydrate substrates, allowing them to bind effectively to the enzyme's active site .

Case Studies

  • Antidiabetic Efficacy : A study evaluated the efficacy of synthesized FFCA derivatives in diabetic models, revealing significant reductions in blood glucose levels compared to control groups .
  • Antibacterial Properties : Another investigation focused on the application of FFCA as a natural preservative in food products due to its antibacterial properties, demonstrating effective inhibition of spoilage bacteria .

Q & A

Q. What are the critical safety precautions for handling 4-Formylfuran-2-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a full-face shield if splashing is possible .
  • Ventilation: Handle in a BS-approved fume cupboard to minimize inhalation exposure .
  • Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the lab. Wash hands and exposed skin thoroughly after handling .
  • Spill Management: Contain spills with sand or vermiculite, transfer to a sealed container, and dispose via certified hazardous waste specialists .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions: Keep in a tightly sealed container, away from direct sunlight, heat, and moisture. Store in a cool, well-ventilated area .
  • Incompatibilities: Avoid contact with strong acids, bases, oxidizers, or reducing agents due to potential reactive hazards .
  • Labeling: Clearly label containers with GHS hazard symbols (H302, H312, H332) and precautionary phrases (P261, P264) .

Q. What first-aid measures are recommended for accidental exposure?

Methodological Answer:

  • Skin Contact: Immediately rinse with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists .
  • Eye Exposure: Rinse eyes with water for 15 minutes while holding eyelids open. Remove contact lenses if present .
  • Inhalation: Move to fresh air and monitor for respiratory distress. Administer oxygen if necessary and consult a physician .
  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical assistance .

Advanced Research Questions

Q. How can researchers address the lack of physicochemical and toxicological data for this compound?

Methodological Answer:

  • Experimental Characterization: Conduct differential scanning calorimetry (DSC) for melting point analysis and UV-Vis spectroscopy for solubility profiling.
  • Toxicology Proxy Studies: Use structurally similar furan derivatives (e.g., 2-furoic acid) to infer potential hazards, while validating with in vitro assays (e.g., Ames test for mutagenicity) .
  • Risk Mitigation: Assume worst-case toxicity (Category 4 acute toxicity per GHS) and implement tiered exposure controls (e.g., double-gloving, respirators) .

Q. What analytical techniques are suitable for verifying the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the presence of formyl (CHO) and carboxylic acid (COOH) groups. Compare spectra with computational predictions (e.g., DFT calculations).
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water gradients for optimal resolution.
  • Mass Spectrometry (MS): Perform ESI-MS in negative ion mode to detect the molecular ion peak at m/z 139.08 (M–H^-) .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic (formyl group) and nucleophilic (carboxylic acid) sites for reaction planning .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility in polar aprotic solvents (e.g., DMSO, DMF) .
  • Reactivity Databases: Cross-reference with PubChem and ECHA databases to identify analogous reaction pathways (e.g., nucleophilic acyl substitutions) .

Q. What experimental strategies can mitigate risks when designing reactions with incompletely characterized compounds?

Methodological Answer:

  • Small-Scale Pilot Reactions: Use 10–50 mg quantities in controlled environments (e.g., Schlenk lines) to assess exothermicity or gas evolution .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation or moisture sensitivity .
  • Real-Time Monitoring: Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and side reactions .

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